molecular formula C13H11ClN2O2S B1520386 N-[4-(2-chloroacetamido)phenyl]thiophene-2-carboxamide CAS No. 895801-52-2

N-[4-(2-chloroacetamido)phenyl]thiophene-2-carboxamide

Cat. No. B1520386
CAS RN: 895801-52-2
M. Wt: 294.76 g/mol
InChI Key: BSBGCQDGMLJAGT-UHFFFAOYSA-N
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Description

“N-[4-(2-chloroacetamido)phenyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C13H11ClN2O2S. It has a molecular weight of 294.76 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11ClN2O2S/c14-8-12(17)15-9-3-5-10(6-4-9)16-13(18)11-2-1-7-19-11/h1-7H,8H2,(H,15,17)(H,16,18) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the available data .

Scientific Research Applications

Synthesis and Anticancer Activity

  • A study outlined the synthesis of new 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which were then used to create thiazole-thiophene hybrids and thieno[2,3-b]pyridine derivatives. These compounds were evaluated for in vitro cytotoxicity against four cell lines, demonstrating good inhibitory activity. The presence of a thiazolidinone ring or a thiosemicarbazide moiety significantly enhanced their anticancer properties (Atta & Abdel‐Latif, 2021).
  • Another research highlighted the preparation of thiophene derivatives through nucleophilic substitution reactions, which were tested for cytotoxic activities against human cancer cell lines (HepG2 and MCF-7), showing promising results. One of the compounds significantly enhanced the cytotoxicity of sorafenib, reducing its IC50 value (Mehdhar et al., 2022).

Antimicrobial Activity

  • Schiff bases of 2-Amino-4-(4-Acetamido Phenyl)thiophene-3-carboxamide were synthesized and their antimicrobial activity was assessed, offering a potential route for developing new antibacterial agents (Arora et al., 2012).
  • The synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was detailed, along with its characterization and antimicrobial activity evaluation. This study not only provided insights into the chemical structure of these compounds but also highlighted their potential as effective antibacterial agents (Cakmak et al., 2022).

Other Applications

  • The role of thiophene derivatives in the formation of β- and γ-lactams through uncatalyzed cationic olefin cyclizations of N-vinylic α-chloro-α-thioacetamides was investigated, revealing potential applications in medicinal chemistry and drug synthesis (Ishibashi et al., 1995).
  • Studies on the synthesis and characterization of thiophene-derived amido bis-nitrogen mustard demonstrated its antimicrobial and anticancer activities, highlighting the therapeutic potential of thiophene derivatives in treating various diseases (Tang et al., 2012).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed or in contact with skin, and may cause serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[4-[(2-chloroacetyl)amino]phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-8-12(17)15-9-3-5-10(6-4-9)16-13(18)11-2-1-7-19-11/h1-7H,8H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBGCQDGMLJAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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